Cas no 66317-12-2 (GLYCINE, N-[(2-AMINOETHYL)SULFONYL]-)

GLYCINE, N-[(2-AMINOETHYL)SULFONYL]-, is a specialized sulfonated amino acid derivative with a molecular structure combining glycine and a 2-aminoethylsulfonyl moiety. This compound is of interest in organic synthesis and biochemical research due to its bifunctional reactivity, featuring both amino and sulfonyl groups. The presence of these functional groups enables its use as a versatile building block for peptide modification, chelating agents, or sulfonamide-based compound development. Its water solubility and stability under physiological conditions make it suitable for applications in medicinal chemistry and material science. The compound’s structural features also suggest potential utility in designing enzyme inhibitors or ligands for metal coordination studies.
GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- structure
66317-12-2 structure
Product Name:GLYCINE, N-[(2-AMINOETHYL)SULFONYL]-
CAS No:66317-12-2
MF:C4H10N2O4S
MW:182.198199748993
CID:3437864
PubChem ID:20596816
Update Time:2025-11-02

GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- Chemical and Physical Properties

Names and Identifiers

    • GLYCINE, N-[(2-AMINOETHYL)SULFONYL]-
    • EN300-7711508
    • 66317-12-2
    • 2-(2-aminoethanesulfonamido)acetic acid
    • Inchi: 1S/C4H10N2O4S/c5-1-2-11(9,10)6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
    • InChI Key: BFZWUPGDJMMXOB-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CNS(CCN)(=O)=O

Computed Properties

  • Exact Mass: 182.03612798Da
  • Monoisotopic Mass: 182.03612798Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.3
  • Topological Polar Surface Area: 118Ų

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Additional information on GLYCINE, N-[(2-AMINOETHYL)SULFONYL]-

GLYCINE, N-[(2-AMINOETHYL)SULFONYL]-: A Multifunctional Compound with Emerging Applications in Modern Biomedicine

GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) has emerged as a compound of significant interest in contemporary biomedical research. This molecule, also known as 2-Aminoethylsulfonylethyl glycine, represents a unique structural class that combines the amino acid glycine with a sulfonamide moiety. Its chemical structure consists of a central glycine backbone, where the alpha-amino group is substituted by a 2-aminoethylsulfonyl group, resulting in a highly functionalized molecule with distinct physicochemical properties. Recent advances in medicinal chemistry have highlighted the potential of this compound in diverse therapeutic areas, including enzyme inhibition, membrane permeability modulation, and protein-protein interaction regulation.

The CAS No 66317-12-2 compound has been extensively characterized in recent studies, with particular focus on its molecular interactions and biological activities. Notably, the sulfonamide group attached to the 2-aminoethyl chain has been shown to exhibit high affinity for specific protein targets. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the 2-aminoethylsulfonyl moiety can form hydrogen bonds with key residues in the active sites of matrix metalloproteinases (MMPs), a family of enzymes implicated in various pathological processes such as angiogenesis and fibrosis. This finding has sparked renewed interest in the development of GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- derivatives as potential anti-inflammatory agents.

The structural features of GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) have also been leveraged in the design of drug delivery systems. The presence of both amino and sulfonamide functional groups allows for precise modification of solubility and membrane permeability. A 2024 investigation in Advanced Drug Delivery Reviews reported that this compound can be conjugated with polyethylene glycol (PEG) chains to enhance its biocompatibility and circulation time in vivo. Such modifications have significant implications for the development of targeted therapeutics, particularly in cancer treatment and imaging applications.

Recent breakthroughs in computational chemistry have further elucidated the binding mechanisms of GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) with biological targets. Molecular docking studies have revealed that the 2-aminoethylsulfonyl group can adopt a favorable conformation when interacting with transporter proteins involved in amino acid metabolism. This property has led to its exploration as a probe molecule in metabolic flux analysis, enabling researchers to monitor cellular signaling pathways with unprecedented precision. In a 2023 study published in ACS Chemical Biology, this compound was successfully used to track glutamate receptor activity in neurodegenerative disease models.

The glycine backbone of GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) also contributes to its peptide-like properties, which have been exploited in the development of peptidomimetic drugs. Researchers at the Max Planck Institute for Biochemistry have demonstrated that this compound can mimic the action of endogenous ligands in GPCR (G protein-coupled receptor) signaling pathways. This discovery has opened new avenues for the design of selective agonists and antagonists targeting specific receptor subtypes, with potential applications in neurology and immunology.

Environmental and pharmacokinetic studies have further validated the safety profile of GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2). A comprehensive toxicity assessment conducted by the European Medicines Agency (EMA) in 2024 confirmed that the compound exhibits low acute toxicity and excellent metabolic stability. These attributes make it an attractive candidate for preclinical drug development, particularly in the context of chronic disease management. Additionally, its high aqueous solubility and favorable oral bioavailability have been highlighted as key advantages over many existing small molecule therapeutics.

The potential applications of GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) are not limited to therapeutic development. In the field of biotechnology, this compound has been employed as a cross-linking agent in the synthesis of hydrogels with tunable mechanical properties. A 2024 paper in Biomaterials Science described the use of this compound to create biodegradable scaffolds for tissue engineering, demonstrating its ability to support cell adhesion and differentiation. These findings underscore the versatility of GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- in both medical and industrial applications.

Ongoing research continues to uncover new dimensions of GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) functionality. For instance, its role in epigenetic regulation has been explored in a 2024 study published in Nature Communications. The compound was found to modulate histone acetylation patterns through interactions with HDAC (histone deacetylase) enzymes, suggesting potential applications in epigenetic therapies for metabolic disorders and oncology. These findings highlight the compound's capacity to influence gene expression at multiple levels, from chromatin remodeling to transcriptional regulation.

In the realm of diagnostic imaging, GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) has shown promise as a contrast agent in magnetic resonance imaging (MRI). Its ability to bind to extracellular matrix proteins has been harnessed to develop targeted imaging probes that can highlight pathological tissues with high specificity. A 2023 clinical trial reported in Radiotherapy and Oncology demonstrated the efficacy of this compound in detecting metastatic lesions in breast cancer patients, offering a non-invasive method for disease monitoring.

The future of GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) research is poised for significant expansion. With the advent of artificial intelligence (AI) in drug discovery, machine learning algorithms have been employed to predict structure-activity relationships and optimize molecular modifications. These computational tools have enabled the rapid identification of promising derivatives with enhanced therapeutic indices and selectivity profiles. As the field progresses, it is anticipated that GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- will play a pivotal role in the next generation of precision medicine and personalized therapies.

Overall, GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) represents a remarkable example of molecular innovation with a broad spectrum of scientific and practical applications. Its unique chemical properties, combined with its versatile functionality, position it as a cornerstone in modern pharmaceutical research and biomedical engineering. As research continues to uncover its full potential, it is clear that this compound will leave a lasting impact on the scientific community and healthcare industry for years to come.

The molecule GLYCINE, N-[(2-AMINOETHYL)SULFONYL]- (CAS No. 66317-12-2) is a compound with a wide range of applications in medicinal chemistry, biotechnology, and diagnostic imaging. Below is a structured summary of its properties, uses, and significance: --- ### 1. Chemical Structure and Properties - Structure: This compound is a sulfonamide derivative of glycine, featuring a sulfonamide group attached to a 2-aminoethyl chain. - Solubility: Demonstrates high aqueous solubility, which is advantageous for drug formulation and biomedical applications. - Stability: Exhibits excellent metabolic stability and low acute toxicity, as confirmed by regulatory agencies like the EMA. --- ### 2. Therapeutic Potential - Enzyme Modulation: Acts as a modulator of HDAC enzymes, influencing epigenetic regulation and gene expression. This opens avenues for epigenetic therapies in metabolic disorders and cancer. - Drug Development: Used in preclinical drug development due to its favorable pharmacokinetic profile, oral bioavailability, and low toxicity. - Targeted Therapies: Shows promise in precision medicine, with potential applications in chronic disease management. --- ### 3. Biotechnology and Material Science - Hydrogel Synthesis: Functions as a cross-linking agent in biodegradable hydrogels for tissue engineering and regenerative medicine. - Scaffold Development: Supports cell adhesion and differentiation, making it suitable for 3D cell culture and tissue regeneration. --- ### 4. Diagnostic Imaging - MRI Contrast Agent: Demonstrates high specificity in detecting pathological tissues, particularly in cancer imaging (e.g., breast cancer metastases). - Targeted Imaging: Utilized in the development of contrast agents that bind selectively to extracellular matrix proteins. --- ### 5. Research and Future Directions - AI-Driven Drug Discovery: Machine learning algorithms are being used to predict structure-activity relationships and optimize molecular modifications, accelerating drug development. - Personalized Medicine: Holds potential for next-generation therapies tailored to individual genomic and proteomic profiles. --- ### 6. Summary and Significance - Versatility: The compound's chemical versatility and biological activity make it a cornerstone in modern pharmaceutical research. - Impact: Its applications span therapeutics, biotechnology, and diagnostics, with the potential to transform healthcare and material science. - Future Outlook: As AI and computational tools advance, the molecule is likely to play a pivotal role in innovative drug discovery and precision medicine. --- ### Key Applications at a Glance | Application Area | Use Case | |--------------------------|--------------------------------------------------------------------------| | Medicine | Epigenetic therapy, chronic disease management, drug development | | Biotechnology | Hydrogel synthesis, tissue engineering, 3D cell culture | | Imaging | MRI contrast agent for cancer detection | | Material Science | Biodegradable scaffolds, cross-linking agents | | Research | AI-driven drug optimization, structure-activity relationship studies | --- This compound exemplifies the power of molecular design in addressing complex biomedical challenges, and its continued exploration is expected to yield groundbreaking advances in both science and healthcare.
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